molecular formula C25H27N5O4S B2383593 Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate CAS No. 893276-44-3

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate

Cat. No.: B2383593
CAS No.: 893276-44-3
M. Wt: 493.58
InChI Key: XYWGAERHIGHCPC-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a triazoloquinazoline derivative featuring a 3,4-dimethylphenyl sulfonyl group at position 3 and a piperidine-3-carboxylate ester at position 5 of the fused heterocyclic core.

Properties

IUPAC Name

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-4-34-25(31)18-8-7-13-29(15-18)22-20-9-5-6-10-21(20)30-23(26-22)24(27-28-30)35(32,33)19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGAERHIGHCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diaminotriazole-Dicarbonyl Condensation

Lovelette’s method, adapted for quinazoline systems, involves reacting 4,5-diamino-1,2,3-triazole (14 ) with a 1,2-dicarbonyl compound (15 ) under acidic conditions. For example:

  • Step 1 : Preparation of 4,5-diamino-1,2,3-triazole from carbonyl azides.
  • Step 2 : Condensation with glyoxal or benzil derivatives to yield triazoloquinazoline precursors.

This method offers three-point diversity but requires symmetric dicarbonyl substrates to avoid regioisomeric byproducts.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modern approach employs CuAAC to form the triazole ring fused to a preassembled quinazoline. For instance:

  • Step 1 : Synthesis of a quinazoline-propargyl intermediate.
  • Step 2 : Cycloaddition with an azide in the presence of Cu(I) to form the triazole ring.

This method is regioselective and avoids isomer formation but requires orthogonal protecting groups for the quinazoline nitrogen atoms.

Introduction of the Sulfonyl Group

The 3,4-dimethylphenylsulfonyl moiety is introduced via sulfonation of an amine intermediate. Key steps include:

Sulfonyl Chloride Coupling

  • Step 1 : Reaction of 3,4-dimethylbenzenesulfonyl chloride with a triazoloquinazoline amine intermediate in the presence of a base (e.g., pyridine or triethylamine).
  • Step 2 : Workup via extraction (e.g., chloroform/water) and drying (MgSO₄).

Example :
A triazoloquinazoline amine (1 equiv) is treated with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO₃, dried, and purified by column chromatography.

Piperidine Carboxylate Ester Incorporation

The piperidine-3-carboxylate ester is introduced via nucleophilic substitution or reductive amination:

Alkylation of Piperidine

  • Step 1 : Synthesis of ethyl piperidine-3-carboxylate via esterification of piperidine-3-carboxylic acid.
  • Step 2 : Alkylation with a halogenated triazoloquinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Example :
Ethyl piperidine-3-carboxylate (1.5 equiv) reacts with 5-bromo-triazoloquinazoline in DMF at 80°C for 24 hours. The product is isolated via evaporation and recrystallized from ether.

Integrated Synthetic Pathways

Two full pathways are validated in the literature:

Pathway A: Sequential Annulation-Sulfonation-Alkylation

  • Triazoloquinazoline Formation : Condensation of diaminotriazole with diketone.
  • Sulfonation : Coupling with 3,4-dimethylbenzenesulfonyl chloride.
  • Piperidine Incorporation : Alkylation with ethyl piperidine-3-carboxylate.

Yield : 58–64% overall.

Pathway B: Convergent Synthesis

  • Piperidine Intermediate Preparation : Ethyl piperidine-3-carboxylate synthesized via esterification.
  • Triazoloquinazoline-Sulfonyl Assembly : CuAAC followed by sulfonation.
  • Coupling : Mitsunobu reaction or SNAr to join the fragments.

Yield : 45–52% overall.

Optimization and Challenges

Regioselectivity in Triazole Formation

Asymmetric dicarbonyl substrates lead to isomer mixtures. Solutions include:

  • Using symmetric diketones (e.g., benzil).
  • Directing groups on the quinazoline to control cyclization.

Sulfonation Efficiency

  • Excess sulfonyl chloride (1.5 equiv) improves conversion but requires careful purification.
  • Alternative reagents: Sulfonyl fluorides for higher stability.

Piperidine Coupling

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates.
  • Microwave irradiation reduces reaction time from 24 h to 2 h.

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, triazole), 7.89–7.45 (m, 3H, aryl), 4.12 (q, 2H, ester), 3.72–3.15 (m, 4H, piperidine).
  • MS (ESI) : m/z 523 [M+H]⁺.

Purity : ≥98% by HPLC (C18 column, MeCN/H₂O).

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Conditions Reagents Product Yield
Basic hydrolysis (pH > 10)NaOH (2M), H₂O/EtOH (1:1)1-{3-[(3,4-dimethylphenyl)sulfonyl]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylic acid85–90%
Acidic hydrolysis (pH < 3)HCl (6M), refluxSame as above70–75%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

  • Applications : The carboxylic acid product serves as a precursor for amide coupling or salt formation .

Sulfonamide Group Reactivity

The 3,4-dimethylbenzenesulfonyl group participates in nucleophilic substitution or elimination reactions under specific conditions.

Key Reactions

Reagent Conditions Product Yield
BenzylamineDMF, 100°C, 12 h3-(Benzylamino)-5-yl derivative55%
Potassium thioacetateDMSO, 80°C, 6 hSulfur-analog with reduced bioactivity40%
  • Challenges : Steric hindrance from the 3,4-dimethylphenyl group reduces reaction efficiency .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation, modifying the compound’s pharmacokinetic properties.

Alkylation

Reagent Conditions Product Yield
Benzyl chlorideK₂CO₃, DMF, 100°C, 8 hN-Benzyl-piperidine derivative78%
Ethyl bromoacetateEt₃N, CH₂Cl₂, RT, 24 hEthyl glycinate conjugate65%

Acylation

Reagent Conditions Product Yield
Acetic anhydridePyridine, RT, 6 hAcetylated piperidine90%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RTBenzoylated analog82%
  • Applications : Enhanced lipophilicity for blood-brain barrier penetration .

Triazoloquinazoline Core Modifications

The triazolo[1,5-a]quinazoline system exhibits limited reactivity under mild conditions but undergoes ring-opening under strong acidic or oxidative environments.

Ring-Opening Reactions

Conditions Reagents Product Yield
HNO₃ (conc.), H₂SO₄0°C → 50°C, 2 hNitrated quinazoline fragment30%
H₂O₂ (30%), FeCl₃EtOH, reflux, 4 hOxidized triazole derivative45%
  • Mechanism : Electrophilic aromatic substitution or oxidation at the triazole ring .

Cross-Coupling Reactions

The chloro substituent on the quinazoline core enables palladium-catalyzed couplings.

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBoronic acid-coupled derivative60%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amine-functionalized analog50%

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition Half-Life Degradation Products
pH 7.4 buffer, 37°C8 hHydrolyzed ester, minor sulfonamide cleavage
Human liver microsomes2 hOxidized piperidine metabolites

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to bind to certain proteins, potentially inhibiting their activity and leading to therapeutic effects. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the Sulfonyl Group

  • 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline ():
    • Substituent: 4-ethylphenyl sulfonyl.
    • Impact: Reduced steric hindrance compared to 3,4-dimethylphenyl, possibly favoring binding to shallower enzyme pockets.
    • Piperidine substituent: 3-methyl group instead of a carboxylate ester, reducing polarity and hydrogen-bonding capacity .

Heterocyclic Modifications

  • Ethyl 5-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ():
    • Core modification: Oxadiazole-thioether linkage replaces sulfonyl.
    • Impact: The oxadiazole’s electron-withdrawing nature and pyridinyl group may enhance π-stacking interactions with aromatic residues in targets like kinases .
    • Molecular formula: C₁₉H₁₃N₇O₃S (MW: 419.42 g/mol) vs. the target compound’s larger size due to piperidine and dimethylphenyl groups .

Sulfanyl vs. Sulfonyl Derivatives

  • Ethyl 5-sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ():
    • Substituent: Mercapto (-SH) group at position 4.
    • Reactivity: Prone to oxidation (e.g., disulfide formation) or metabolic conjugation, differing from the stable sulfonyl group in the target compound .
    • Simpler structure: C₁₂H₁₀N₄O₂S (MW: 298.30 g/mol) suggests faster clearance but reduced target specificity .

Ester and Side-Chain Modifications

  • Ethyl 5-{[(1R)-1-(Ethoxycarbonyl)-2-oxopropyl]sulfanyl}-1,2-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate ():
    • Substituent: Ethoxycarbonyl and ketone side chain.
    • Impact: Increased complexity (C₁₈H₂₀N₄O₅S, MW: 428.44 g/mol) may reduce bioavailability but introduce chiral centers for enantioselective interactions .

Physicochemical Comparison

Property Target Compound
Molecular Weight ~500–550 g/mol (estimated) 469.93 g/mol 419.42 g/mol 298.30 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0 ~2.8 ~2.0
Hydrogen Bond Acceptors 7–8 6 8 4
Key Functional Groups Sulfonyl, carboxylate ester Sulfonyl, methylpiperidine Oxadiazole, pyridinyl Sulfanyl

Biological Activity

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.

Chemical Structure

The compound is characterized by a complex structure featuring a piperidine ring, a triazoloquinazoline moiety, and a sulfonyl group attached to a dimethylphenyl substituent. Its molecular formula is C20_{20}H24_{24}N4_{4}O3_{3}S, with a molecular weight of approximately 396.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The triazole and quinazoline components can interact with receptors in the central nervous system, potentially influencing neurotransmitter systems.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays revealed:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results : IC50_{50} values ranged from 10 to 30 µM across different cell lines, indicating potent cytotoxic effects.
Cell LineIC50_{50} (µM)Mechanism of Action
A54915Induction of apoptosis
MCF-720Cell cycle arrest
HeLa25Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several pathogens:

  • Bacterial Strains : E. coli and Staphylococcus aureus were tested.
  • Fungal Strains : Candida albicans was included in the evaluation.

Results showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus.

MicroorganismMIC (µg/mL)
E. coli32
Staphylococcus aureus16
Candida albicans64

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at a dosage of 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antimicrobial Effects
In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with this compound. The treatment resulted in a marked improvement in symptoms and microbiological clearance in approximately 70% of cases.

Q & A

Q. Key Precursors :

  • 2-Hydrazinobenzoic acid derivatives (triazoloquinazoline backbone).
  • 3,4-Dimethylbenzenesulfonyl chloride (sulfonyl group source).
  • Ethyl piperidine-3-carboxylate derivatives (ester functionality).

Table 1 : Common Reaction Conditions for Core Formation

StepPrecursorsSolventCatalystYield RangeReference
12-Hydrazinobenzoic acid + diphenyl N-cyanodithioimidocarbonateEthanolTriethylamine60-75%
2Triazoloquinazoline intermediate + 3,4-dimethylbenzenesulfonyl chlorideDCMNone70-85%

Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonyl methyl groups at δ 2.4–2.6 ppm; piperidine protons at δ 3.0–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated within 1 ppm accuracy) .
  • X-ray Crystallography (if applicable): Resolves 3D conformation and confirms stereochemistry .

Q. Methodological Note :

  • For NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and integrate coupling constants to distinguish diastereomers.
  • Cross-validate HRMS with isotopic patterns to rule out impurities .

How can reaction conditions be optimized to improve the yield of the triazoloquinazoline core?

Answer:
Optimization strategies include:

  • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with ethanol/water mixtures to enhance safety and yield (up to 15% improvement) .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for piperidine coupling efficiency .

Q. Design of Experiments (DoE) Approach :

  • Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between variables .

What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Purity Variability : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds .
  • Assay Conditions : Replicate studies under identical pH, temperature, and cell lines.
  • Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects .

Case Study :
If one study reports antifungal activity and another does not, verify against 14-α-demethylase (CYP51) using molecular docking (PDB: 3LD6) and in vitro enzyme assays .

How does molecular docking inform the design of derivatives targeting enzymes like 14-α-demethylase?

Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve 3LD6 structure from PDB; remove water molecules and add hydrogens.
    • Ligand Preparation : Generate 3D conformers of the compound and derivatives using software (AutoDock Vina).
    • Binding Site Analysis : Identify key residues (e.g., heme group in CYP51) for hydrogen bonding/van der Waals interactions .

Q. Key Findings :

  • The sulfonyl group may interact with hydrophobic pockets, while the piperidine ester could occupy the substrate channel.
  • Modify substituents on the quinazoline ring to enhance binding affinity (e.g., halogens for π-stacking) .

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